molecular formula C15H14N6O B12176687 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B12176687
M. Wt: 294.31 g/mol
InChI Key: RCXSMALPAPJGNO-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids and other functional groups. The presence of the tetrazole ring and the benzamide moiety in the structure suggests potential biological activity and utility in various scientific research fields.

Properties

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

4-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-4-2-13(3-5-14)15(22)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,22)

InChI Key

RCXSMALPAPJGNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Benzamide: The tetrazole derivative is then coupled with a benzamide precursor using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of the Pyridinylmethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the tetrazole ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The compound may interact with specific proteins or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methyl group on the tetrazole ring.

    4-(5-methyl-1H-tetrazol-1-yl)benzamide: Lacks the pyridinylmethyl group.

    N-(pyridin-4-ylmethyl)benzamide: Lacks the tetrazole ring.

Uniqueness

4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is unique due to the presence of both the tetrazole ring and the pyridinylmethyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

The compound 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a tetrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structural formula of 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide can be represented as follows:

C14H15N5O\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{O}

This compound features a tetrazole ring which is linked to a benzamide moiety through a pyridine substituent. The presence of these functional groups contributes to its biological activity.

The biological activity of tetrazole derivatives often involves their interaction with various biological targets. The mechanism of action for 4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide may include:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as thrombin and other serine proteases, which play critical roles in coagulation and inflammation.
  • Receptor Binding : The compound may interact with specific receptors, modulating pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that tetrazole derivatives exhibit significant anticancer properties. A study focused on similar compounds demonstrated their efficacy against various cancer cell lines, including breast cancer and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)2.5Apoptosis induction
Compound BA375 (Melanoma)1.8Cell cycle arrest

Anti-inflammatory Activity

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in vitro.

StudyCompoundCytokine Inhibition (%)
Study A4-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide75%
Study BSimilar Tetrazole Derivative68%

Case Studies

  • Thrombin Inhibition : A series of studies highlighted the ability of tetrazole-based compounds to inhibit thrombin with varying potency. In one study, a related compound exhibited an IC50 value of 165 nM against thrombin, suggesting that structural modifications could enhance activity.
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of tetrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure showed significant antibacterial activity, particularly against Staphylococcus aureus.

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